Cas no 176032-77-2 ([1,1'-Biphenyl]-3-amine, 2'-fluoro-)

[1,1'-Biphenyl]-3-amine, 2'-fluoro- is a fluorinated biphenyl derivative featuring an amine functional group at the 3-position and a fluorine substituent at the 2'-position. This compound is valued in organic synthesis and pharmaceutical research due to its structural versatility, enabling use as a building block for more complex molecules. The fluorine substitution enhances electronic properties, potentially influencing reactivity and binding interactions in medicinal chemistry applications. Its biphenyl core provides rigidity, which can be advantageous in designing ligands or materials with specific steric requirements. The amine group offers a reactive site for further functionalization, making it useful in cross-coupling reactions or as an intermediate in heterocyclic synthesis.
[1,1'-Biphenyl]-3-amine, 2'-fluoro- structure
176032-77-2 structure
Product Name:[1,1'-Biphenyl]-3-amine, 2'-fluoro-
CAS No:176032-77-2
MF:C12H10FN
MW:187.212906360626
MDL:MFCD06802521
CID:1363689
PubChem ID:22724289
Update Time:2025-06-10

[1,1'-Biphenyl]-3-amine, 2'-fluoro- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-amine, 2'-fluoro-
    • 3-(2-FLUOROPHENYL)ANILINE
    • F80013
    • BHA03277
    • CS-0328500
    • 2'-Fluoro-[1,1'-biphenyl]-3-amine
    • SCHEMBL3791191
    • 176032-77-2
    • AB92568
    • AKOS002683484
    • DB-409015
    • 2'-Fluoro[1,1'-biphenyl]-3-amine
    • 2'-Fluoro-biphenyl-3-amine
    • MDL: MFCD06802521
    • Inchi: 1S/C12H10FN/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8H,14H2
    • InChI Key: GTHPMCKKMJKKPE-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C1C=CC=C(C=1)N

Computed Properties

  • Exact Mass: 187.0798
  • Monoisotopic Mass: 187.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • PSA: 26.02

[1,1'-Biphenyl]-3-amine, 2'-fluoro- Pricemore >>

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